![molecular formula C11H24O3Si B13034736 (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol](/img/structure/B13034736.png)
(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol is an organic compound that features an oxetane ring substituted with a tert-butyldimethylsilyl (TBDMS) group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an appropriate oxetane precursor with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxetane ring can be reduced to form a more stable tetrahydrofuran derivative.
Substitution: The TBDMS group can be replaced with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Fluoride sources such as tetrabutylammonium fluoride (TBAF) are commonly used to remove the TBDMS group.
Major Products Formed
Oxidation: Formation of (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)aldehyde or carboxylic acid.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of (3-{[®oxy]methyl}oxetan-3-yl)methanol, where R represents the new substituent.
Scientific Research Applications
(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds and drug candidates.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol largely depends on its application. In organic synthesis, the TBDMS group serves as a protecting group for hydroxyl functionalities, preventing unwanted reactions during multi-step syntheses. The oxetane ring can participate in ring-opening reactions, providing a versatile intermediate for further transformations .
Comparison with Similar Compounds
Similar Compounds
(3-{[(Trimethylsilyl)oxy]methyl}oxetan-3-yl)methanol: Similar structure but with a trimethylsilyl group instead of a TBDMS group.
(3-{[(Methoxymethyl)oxy]methyl}oxetan-3-yl)methanol: Contains a methoxymethyl group instead of a TBDMS group.
Uniqueness
The presence of the TBDMS group in (3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol provides greater steric hindrance and stability compared to other silyl-protected compounds. This makes it particularly useful in protecting sensitive hydroxyl groups during complex synthetic procedures .
Properties
Molecular Formula |
C11H24O3Si |
|---|---|
Molecular Weight |
232.39 g/mol |
IUPAC Name |
[3-[[tert-butyl(dimethyl)silyl]oxymethyl]oxetan-3-yl]methanol |
InChI |
InChI=1S/C11H24O3Si/c1-10(2,3)15(4,5)14-9-11(6-12)7-13-8-11/h12H,6-9H2,1-5H3 |
InChI Key |
NDCDMTFOLCEMMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1(COC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



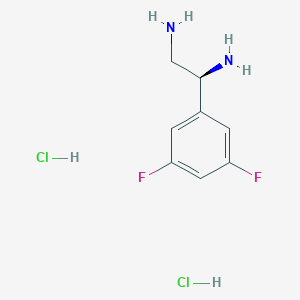
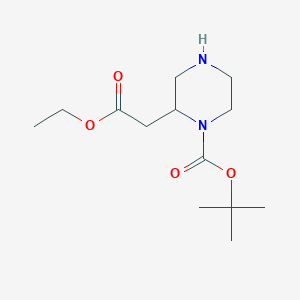
![(1S)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B13034681.png)
![2-Iodo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13034687.png)
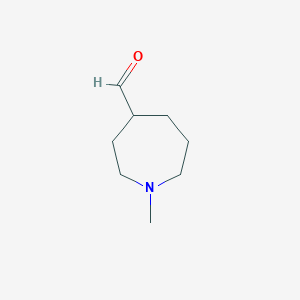
![cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine](/img/structure/B13034705.png)
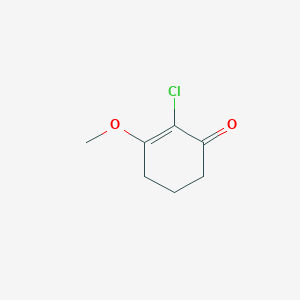
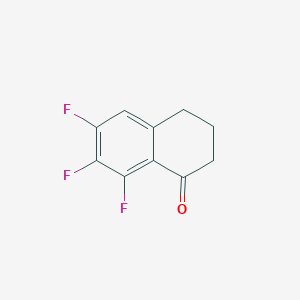
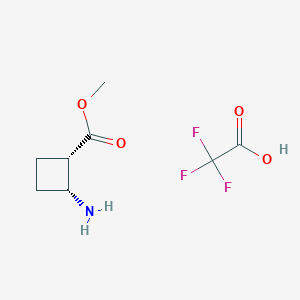


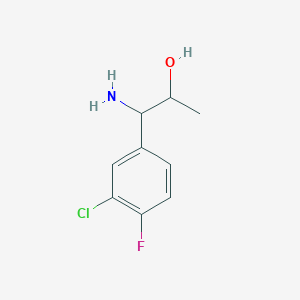
![7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine](/img/structure/B13034759.png)
